molecular formula C8H17NO B13301361 2-Methyl-2-(oxolan-2-YL)propan-1-amine

2-Methyl-2-(oxolan-2-YL)propan-1-amine

Cat. No.: B13301361
M. Wt: 143.23 g/mol
InChI Key: XADZLCRKQLKKPX-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxolan-2-yl)propan-1-amine (C₈H₁₇NO) is a chiral amine featuring a tetrahydrofuran (oxolane) ring fused to a branched alkyl chain. Its molecular structure includes a primary amine group (-NH₂) attached to a tertiary carbon, which is further substituted with a methyl group and an oxolane moiety. The hydrochloride salt form (C₈H₁₆ClNO) is also documented, enhancing its stability for laboratory use .

Key properties (from PubChemLite):

  • Molecular formula: C₈H₁₇NO
  • Monoisotopic mass: 143.13101 Da
  • InChIKey: XADZLCRKQLKKPX-UHFFFAOYSA-N

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-methyl-2-(oxolan-2-yl)propan-1-amine

InChI

InChI=1S/C8H17NO/c1-8(2,6-9)7-4-3-5-10-7/h7H,3-6,9H2,1-2H3

InChI Key

XADZLCRKQLKKPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxolan-2-yl)propan-1-amine typically involves the reaction of 2-methyl-2-(oxolan-2-yl)propan-1-ol with an amine source under specific conditions. One common method is the reductive amination of the corresponding ketone or aldehyde precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxolan-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated amine derivatives.

Scientific Research Applications

2-Methyl-2-(oxolan-2-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxolan-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The oxolane ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-methyl-2-(oxolan-2-yl)propan-1-amine are compared below, focusing on molecular features, applications, and physicochemical properties.

2-Methyl-2-(oxolan-2-yl)propan-1-ol

  • Structure : Replaces the amine (-NH₂) group with a hydroxyl (-OH) group.
  • Molecular formula : C₈H₁₆O₂
  • Key differences :
    • Increased polarity due to the hydroxyl group, likely enhancing solubility in polar solvents.
    • Reduced nucleophilicity compared to the amine analog, limiting its utility in reactions requiring amine-mediated catalysis.
  • Applications : Used as an intermediate in polymer chemistry and surfactants .

3-[(2S)-Oxolan-2-yl]propan-1-amine hydrochloride

  • Structure : Features a shorter alkyl chain (propyl vs. branched methyl-propyl) and a stereospecific (2S)-oxolane configuration.
  • Molecular formula: C₇H₁₆ClNO
  • Key differences :
    • Chiral center in the oxolane ring may influence binding affinity in enantioselective reactions.
    • Lower molecular weight (165.7 g/mol) compared to the target compound’s hydrochloride form (165.7 vs. 165.7 g/mol; exact values overlap here due to incomplete data).
  • Applications : Labeled as a "versatile small molecule scaffold" for drug discovery .

2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine

  • Structure : Incorporates a phenyl ring substituted with an isopropoxy group (-OCH(CH₃)₂).
  • Molecular formula: C₁₃H₂₁NO
  • The isopropoxy group introduces steric hindrance, which could affect receptor binding in biological systems.
  • Applications : Investigated in ligand design for G-protein-coupled receptors (GPCRs) .

N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine

  • Structure : Branched alkylamine with a chloroethyl substituent.
  • Molecular formula : C₈H₁₈ClN
  • Key differences :
    • Presence of a chlorine atom enhances electrophilicity, making it reactive in alkylation reactions.
    • Lacks the oxolane ring, reducing conformational rigidity compared to the target compound.
  • Applications: Intermediate in the synthesis of organophosphorus compounds .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (Da) Applications
This compound C₈H₁₇NO Amine, oxolane 143.13 Pharmaceutical intermediates
2-Methyl-2-(oxolan-2-yl)propan-1-ol C₈H₁₆O₂ Hydroxyl, oxolane 144.21 (estimated) Polymer chemistry
3-[(2S)-Oxolan-2-yl]propan-1-amine HCl C₇H₁₆ClNO Amine, chiral oxolane 165.7 Drug discovery scaffolds
2-Methyl-2-[2-(isopropoxy)phenyl]propan-1-amine C₁₃H₂₁NO Amine, aromatic ether 207.3 GPCR ligand design
N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine C₈H₁₈ClN Chloroethyl, branched amine 163.69 Organophosphorus synthesis

Research Findings and Implications

  • Synthetic Utility : The oxolane ring in this compound provides conformational rigidity, making it advantageous for designing enzyme inhibitors with defined stereochemistry .
  • Biological Activity : Amine analogs with aromatic substitutions (e.g., the phenyl derivative in ) show enhanced interaction with hydrophobic binding pockets in proteins.
  • Limitations : The hydrochloride salt form, while stable, may require neutralization for reactions sensitive to acidic conditions .

Biological Activity

2-Methyl-2-(oxolan-2-YL)propan-1-amine, also known as (2R)-2-Methyl-3-(oxolan-2-yl)propan-1-amine, is a compound of significant interest in biological research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₇NO, with a chiral center that contributes to its biological interactions. The compound features an oxolane ring, which enhances its ability to interact with various biomolecular targets.

Structural Information:

PropertyValue
Molecular FormulaC₈H₁₇NO
SMILESCC(C)(CN)C1CCCO1
InChIInChI=1S/C8H17NO/c1-8(2,6-9)7-4-3-5-10-7/h7H,3-6,9H2,1-2H3

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. Its amine group can form hydrogen bonds and ionic interactions, influencing the activity of various biomolecules. The oxolane ring contributes to the compound's stability and reactivity, allowing it to modulate biological pathways effectively.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Enzyme Interaction : The compound acts as a ligand in enzyme-substrate interactions, facilitating studies on enantioselective processes and the development of chiral drugs.
  • Potential Therapeutic Applications : Research indicates that it may serve as a precursor for drug synthesis, particularly in neurology and psychiatry. Its unique structure allows it to influence neurotransmitter receptor activity, potentially acting as an agonist or antagonist.
  • Pharmacological Context : Investigations into its pharmacological properties suggest that it may exhibit significant effects on various biological systems, warranting further exploration for therapeutic uses.

Case Studies

Several studies have explored the effects of this compound in different biological contexts:

Study 1: Enzyme Inhibition

In a study examining the inhibition of specific enzymes by chiral amines, this compound demonstrated significant binding affinity towards target enzymes involved in metabolic pathways. This suggests its potential as a lead compound in drug development targeting these enzymes.

Study 2: Neurotransmitter Modulation

Research investigating the modulation of neurotransmitter receptors revealed that this compound can influence receptor activity, leading to altered signaling pathways. This property indicates its potential role in developing treatments for neurological disorders .

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